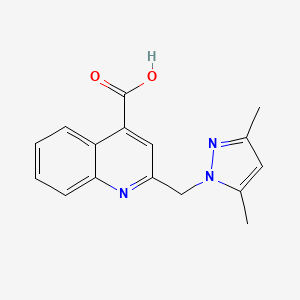

Diaminorhodamine-M triazole

Overview

Description

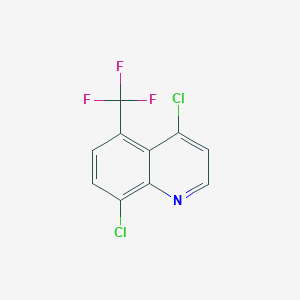

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have a five-membered ring structure with two carbon atoms and three nitrogen atoms . Triazoles are known for their superior pharmacological applications and are present as a central structural component in a number of drug classes .

Synthesis Analysis

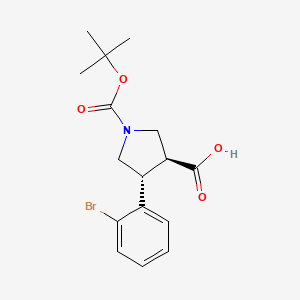

The synthesis of triazoles often involves the use of various nitrogen sources. Some common methods include the use of amidines, amides, amidine hydrazones, aryl diazonium salts, and hydrazones .Molecular Structure Analysis

Triazoles have two isomeric forms: 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles can undergo both electrophilic and nucleophilic substitution reactions. Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Scientific Research Applications

Fluorescent Indicators for Nitric Oxide Detection : Diaminorhodamines, including diaminorhodamine-M triazole, are developed as fluorescent indicators for nitric oxide (NO), a significant biological signaling molecule. Suzuki et al. (2002) discuss the use of these compounds, specifically 4,5-diaminofluorescein (DAF-2), for real-time biological imaging of NO in cells and tissues, highlighting their independence from calcium and magnesium concentrations at physiological levels (Suzuki et al., 2002).

Rapid Determination of Nitric Oxide in Human Serum : Wang and Yin (2009) utilized microfluidic chip capillary electrophoresis with laser-induced fluorescence detection, employing diaminorhodamines as the fluorescence probe, for the direct determination of trace nitric oxide in human blood. This method demonstrates a fast and sensitive approach, applicable to both healthy individuals and patients (Wang & Yin, 2009).

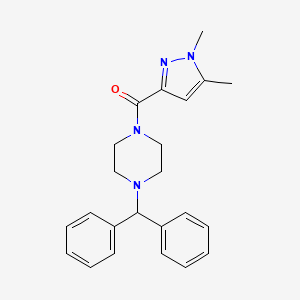

Drug Delivery Applications : Mishra et al. (2014) explored triazole-containing hydrogels, including this compound, as drug carriers for sustained drug release. These hydrogels demonstrated a time-dependent swelling behavior and were effective in controlling the release of the model drug, Rhodamine 6G, under various pH and temperature conditions (Mishra et al., 2014).

Chemosensors for Metal Ions Detection : Zhang et al. (2012) synthesized a chemosensor based on rhodamine B with 1, 2, 4-triazole subunit that exhibited high selectivity and sensitivity for Cu2+ ions, demonstrating potential for biological applications including fluorescence imaging of living cells (Zhang et al., 2012).

Biomedical Efficacy of Transition Metal Triazole Compounds : Sumrra et al. (2022) reviewed the antimicrobial actions of metal-based triazole compounds, highlighting their potential as effective and non-toxic drug candidates. This includes this compound derivatives for their improved pharmacological activity (Sumrra et al., 2022).

Medicinal Applications of Triazole Compounds : Zhou and Wang (2012) reviewed the versatile biological activities of triazole compounds in medicine, emphasizing their role in the treatment of various diseases due to their ability to bind with enzymes and receptors in biological systems (Zhou & Wang, 2012).

Mechanism of Action

Target of Action

DAR-MT, also known as Diaminorhodamine-M triazole, is primarily used as a fluorescent probe for nitric oxide (NO) . Nitric oxide is a powerful mediator of various biological processes, including vasodilation and angiogenesis . Therefore, DAR-MT’s primary target is nitric oxide in the biological system.

Mode of Action

The mode of action of DAR-MT involves its interaction with nitric oxide. When DAR-MT encounters nitric oxide in a biological system, it fluoresces, allowing for the detection and quantification of nitric oxide . This fluorescence is a result of the interaction between DAR-MT and nitric oxide, indicating the presence and concentration of nitric oxide in the system .

Pharmacokinetics

It is soluble in DMSO , which suggests that it can be distributed in systems where DMSO is present.

Result of Action

The primary result of DAR-MT’s action is the generation of a fluorescent signal in the presence of nitric oxide . This allows researchers to detect and quantify nitric oxide in a biological system, providing valuable information about the system’s state and function .

Action Environment

The efficacy and stability of DAR-MT can be influenced by various environmental factors. For instance, DAR-MT should be protected from light and moisture, and it is stable for at least 2 years when stored at -20°C . Furthermore, the fluorescence of DAR-MT can be affected by the presence of singlet oxygen . Therefore, the environment in which DAR-MT is used should be carefully controlled to ensure accurate results.

Safety and Hazards

Future Directions

Triazoles continue to be a focus of research due to their broad range of therapeutic applications. Future directions may include the development of new synthetic strategies, the design of triazole derivatives with improved efficacy and safety profiles, and the exploration of new therapeutic applications .

properties

IUPAC Name |

5-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-1-methylbenzotriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-6-33(7-2)18-10-12-20-24(16-18)37-25-17-19(34(8-3)9-4)11-13-21(25)26(20)22-14-15-23-28(27(22)29(35)36)30-31-32(23)5/h10-17H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMLXWSFNKOTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C5=C(C=C4)N(N=N5)C)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)

![4-[5-[(4-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039092.png)